Clomiphene Hydrochloride

Description

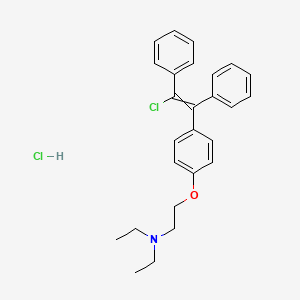

Structure

3D Structure of Parent

Properties

CAS No. |

57049-00-0 |

|---|---|

Molecular Formula |

C26H29Cl2NO |

Molecular Weight |

442.4 g/mol |

IUPAC Name |

2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine;hydrochloride |

InChI |

InChI=1S/C26H28ClNO.ClH/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;/h5-18H,3-4,19-20H2,1-2H3;1H |

InChI Key |

KKBZGZWPJGOGJF-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Clomiphene Hydrochloride Signaling Pathways in Pituitary Gonadotropes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clomiphene hydrochloride (clomiphene citrate (B86180), CC) is a cornerstone therapy for anovulatory infertility. As a selective estrogen receptor modulator (SERM), its mechanism of action is centered on the hypothalamic-pituitary-gonadal (HPG) axis. This technical guide provides an in-depth exploration of the molecular signaling pathways of clomiphene within pituitary gonadotropes. It details the compound's interaction with estrogen receptors, the subsequent impact on gonadotropin-releasing hormone (GnRH) signaling, and the resulting synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This document synthesizes current research, presenting quantitative data in structured tables, outlining detailed experimental protocols, and providing visual diagrams of the core signaling pathways to facilitate a comprehensive understanding for research and drug development applications.

Mechanism of Action of this compound

Clomiphene citrate is a non-steroidal triphenylethylene (B188826) derivative that functions as a selective estrogen receptor modulator.[1] It is composed of two stereoisomers: enclomiphene (B195052) (the trans-isomer, ~62%) and zuclomiphene (B94539) (the cis-isomer, ~38%).[1][2] These isomers possess distinct pharmacological properties that collectively contribute to clomiphene's clinical effects.[2][3]

The primary action of clomiphene is the competitive inhibition of estrogen receptors (ERs) at the level of the hypothalamus and the anterior pituitary gland.[3][4][5] By binding to these receptors, clomiphene blocks the negative feedback signal normally exerted by circulating estradiol (B170435).[3][6] This "tricks" the hypothalamus into perceiving a low-estrogen state, leading to an increase in the pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH).[1][4][5] The increased GnRH stimulation of the anterior pituitary gland then prompts the synthesis and release of the gonadotropins, FSH and LH.[3][7]

-

Enclomiphene is considered the more potent anti-estrogenic isomer with a shorter half-life (~10 hours).[2][8] It is primarily responsible for the increase in gonadotropin levels.[3][9]

-

Zuclomiphene has weaker anti-estrogenic but more potent estrogenic activity and a significantly longer half-life (~30-50 days).[2][3] Its prolonged estrogenic effects may contribute to some of the side effects associated with clomiphene treatment.[2]

In pituitary gonadotropes, clomiphene's interaction with estrogen receptors leads to prolonged nuclear retention of the receptor complex and delayed replenishment of cytoplasmic receptors, contrasting with the transient effects of estradiol.[10] This sustained action as an estrogen antagonist is fundamental to its ability to increase gonadotropin secretion.

Signaling Pathways in Pituitary Gonadotropes

The signaling cascade initiated by clomiphene in pituitary gonadotropes is multifaceted, involving the disruption of estrogenic negative feedback and the enhancement of GnRH-mediated gonadotropin release.

Estrogen Receptor Antagonism and GnRH Signaling

Estrogen typically exerts negative feedback on gonadotropes by binding to nuclear estrogen receptors (primarily ERα), which then modulate the transcription of genes involved in GnRH receptor expression and gonadotropin synthesis. Clomiphene, by acting as an ER antagonist, prevents this suppression.[1][3] This leads to an increased sensitivity of the pituitary to GnRH.[11] Studies have shown that clomiphene can increase the number of pituitary GnRH receptors, which may augment the pre-ovulatory LH surge.[11] The increased GnRH pulse frequency from the hypothalamus, coupled with enhanced pituitary sensitivity, results in greater synthesis and secretion of LH and FSH.[1][12]

// Connections Estradiol -> Hypothalamic_ER [label=" Negative Feedback", color="#EA4335", style=dashed]; Estradiol -> Pituitary_ER [label=" Negative Feedback", color="#EA4335", style=dashed];

Clomiphene -> Hypothalamic_ER [label=" Blocks ER", color="#202124"]; Clomiphene -> Pituitary_ER [label=" Blocks ER", color="#202124"];

Hypothalamic_ER -> GnRH_Neuron [label=" Inhibition", color="#EA4335", style=dashed, arrowhead=tee];

{rank=same; Clomiphene; Estradiol;}

GnRH_Neuron -> Gonadotrope [label=" GnRH (pulsatile release)", color="#34A853"]; Gonadotrope -> GnRH_R [style=invis]; GnRH_R -> LH_FSH [label=" Stimulates", color="#34A853"]; LH_FSH -> Systemic_Circulation [label=" Release", color="#4285F4"]; Pituitary_ER -> LH_FSH [label=" Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; } END_DOT Caption: Clomiphene blocks estrogen receptors in the hypothalamus and pituitary.

Differential Effects on LH and FSH

The administration of clomiphene leads to a significant increase in the serum concentrations of both LH and FSH.[7][13] However, the response can be differential. Some studies suggest that in normoestrogenic conditions, clomiphene preferentially promotes FSH release while having a more complex, sometimes inhibitory, effect on LH release.[14] The pulsatility of gonadotropin secretion is also affected; clomiphene has been shown to increase the amplitude of both LH and FSH pulses.[15] In some cases, an increase in LH pulse frequency has been observed, pointing to a primary hypothalamic site of action.[12]

Quantitative Data

The following tables summarize quantitative data from various studies on the effects of clomiphene citrate.

Table 1: Hormonal Response to Clomiphene Citrate in Men

| Parameter | Baseline (Mean ± SEM) | After Clomiphene (Mean ± SEM) | Percent Increase (Mean) | Study Population | Dosage | Duration | Citation |

| LH | 3.6 ± 0.4 mIU/mL | 10.0 ± 1.6 mIU/mL | 178% | 31 men with hypogonadotropic hypogonadism | Variable (mean 54.4 mg/day) | Up to 20 years | [16] |

| Testosterone (B1683101) | 226 ± 12 ng/dL | 542 ± 35 ng/dL | 140% | 31 men with hypogonadotropic hypogonadism | Variable (mean 54.4 mg/day) | Up to 20 years | [16] |

| LH | - | - | 120% | 8 normal men | 100 mg/day | 7 days | [13] |

| FSH | - | - | 42% | 8 normal men | 100 mg/day | 7 days | [13] |

| LH Production Rate | - | - | 189% | 5 normal men | 100 mg/day | 7 days | [17] |

Table 2: Clomiphene Isomer Characteristics

| Isomer | Composition in Clomid | Half-life | Primary Activity | Citation |

| Enclomiphene | ~62% | ~10 hours | Estrogen receptor antagonist; stimulates gonadotropins | [2][8] |

| Zuclomiphene | ~38% | ~30-50 days | Weaker antagonist, more estrogenic activity | [2][8] |

Experimental Protocols

Investigating the effects of clomiphene on pituitary gonadotropes involves a range of in vivo and in vitro techniques.

In Vivo Human and Animal Studies

A common protocol to assess clomiphene's effect on the HPG axis in humans involves the following steps:

-

Subject Selection: Recruit healthy volunteers or patients with specific conditions (e.g., hypogonadotropic hypogonadism, PCOS).[13][16][18]

-

Baseline Sampling: Collect blood samples to establish baseline hormone levels (LH, FSH, estradiol, testosterone).[12][18] For pulsatility studies, frequent sampling (e.g., every 10-20 minutes) is conducted over several hours.[12][17]

-

Clomiphene Administration: Administer a standardized dose of clomiphene citrate (e.g., 50-150 mg/day) for a defined period (e.g., 5-7 days).[12][13]

-

Post-Treatment Sampling: Repeat the blood sampling protocol after the treatment period to measure changes in hormone levels and pulsatility.[12][17]

-

GnRH Stimulation Test (Optional): To assess pituitary sensitivity, a bolus of GnRH can be administered intravenously before and after clomiphene treatment, with subsequent blood draws to measure the LH and FSH response.[12][19]

-

Hormone Analysis: Serum hormone concentrations are typically measured using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

In Vitro Pituitary Cell Culture

Primary pituitary cell cultures are used to study the direct effects of clomiphene on gonadotropes, isolating them from hypothalamic inputs.

-

Pituitary Gland Isolation: Pituitary glands are harvested from animal models (e.g., rats, sheep).[10][20]

-

Cell Dispersion: The anterior pituitary is enzymatically and mechanically dispersed to create a single-cell suspension.

-

Cell Culture: Cells are plated in culture dishes with appropriate media and allowed to adhere.

-

Experimental Treatment: The cultured cells are treated with varying concentrations of clomiphene, its isomers, estradiol, and/or GnRH.[20]

-

Sample Collection: The culture medium is collected at various time points to measure secreted hormones (LH, FSH).

-

Cell Lysis: After the experiment, cells can be lysed to extract protein or RNA for further analysis (e.g., Western blotting for receptor expression, qPCR for gene expression).

-

Hormone and Molecular Analysis: Secreted hormones are quantified by RIA or ELISA. Cellular protein and gene expression levels are analyzed to determine the molecular mechanisms of action.[20]

Conclusion

This compound exerts its primary influence on pituitary gonadotropes by acting as an estrogen receptor antagonist. This action disrupts the normal negative feedback loop, leading to an increased hypothalamic GnRH drive and enhanced pituitary responsiveness. The resulting increase in LH and FSH secretion is the therapeutic basis for its use in ovulation induction. The differential activities of its isomers, enclomiphene and zuclomiphene, contribute to its complex pharmacological profile. A thorough understanding of these signaling pathways, supported by quantitative analysis and established experimental protocols, is critical for the continued optimization of SERM-based therapies in reproductive medicine and for the development of novel compounds with improved specificity and efficacy.

References

- 1. Clomifene - Wikipedia [en.wikipedia.org]

- 2. mensreproductivehealth.com [mensreproductivehealth.com]

- 3. droracle.ai [droracle.ai]

- 4. Clomiphene Citrate: Mechanism of Action Explained - Oana - Posts [oanahealth.com]

- 5. What is the mechanism of Clomiphene Citrate? [synapse.patsnap.com]

- 6. Ceiling effect of clomiphene citrate on the testosterone to estradiol ratio in eugonadal infertile men - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pacificfertilitycenter.com [pacificfertilitycenter.com]

- 8. maximustribe.com [maximustribe.com]

- 9. hims.com [hims.com]

- 10. Alterations induced by clomiphene in the concentrations of oestrogen receptors in the uterus, pituitary gland and hypothalamus of female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clomiphene citrate induces pituitary GnRH receptors in ovariectomized rats: its possible role in induction of ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evidence for a hypothalamic site of action of clomiphene citrate in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Effects of clomiphene citrate on pituitary luteinizing hormone and follicle-stimulating hormone release in women before and after treatment with ethinyl estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Gonadotropin pulsatility in a stimulated cycle: clomiphene citrate increases pulse amplitudes of both luteinizing hormone and follicle-stimulating hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. FRI442 Ongoing Clomiphene Treatment For Men With Hypogonadotropic Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Hypothalamic-pituitary-ovarian response to clomiphene citrate in women with polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anti-oestrogenic effect of clomiphene citrate in oestrogen-treated, hypogonadal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

In Vivo Pharmacodynamics of Clomiphene Hydrochloride Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clomiphene hydrochloride, a selective estrogen receptor modulator (SERM), is a racemic mixture of two geometric isomers: enclomiphene (B195052) and zuclomiphene (B94539). These isomers exhibit distinct pharmacodynamic profiles, with enclomiphene acting primarily as an estrogen receptor antagonist and zuclomiphene displaying mixed estrogenic and antiestrogenic properties. This technical guide provides an in-depth analysis of the in vivo pharmacodynamics of these isomers, focusing on their differential effects on the hypothalamic-pituitary-gonadal (HPG) axis and reproductive tissues. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and relevant signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers and drug development professionals.

Introduction

Clomiphene citrate (B86180) is widely used for ovulation induction and has been explored for the treatment of male hypogonadism. Its biological activity is a composite of the actions of its two isomers, enclomiphene ((E)-clomiphene) and zuclomiphene ((Z)-clomiphene). Enclomiphene is characterized by its potent anti-estrogenic effects, while zuclomiphene possesses weaker estrogenic activity and a significantly longer half-life, leading to its accumulation in the body with chronic dosing.[1] Understanding the distinct in vivo pharmacodynamics of each isomer is crucial for optimizing therapeutic applications and minimizing potential adverse effects.

Comparative Pharmacodynamics of Enclomiphene and Zuclomiphene

Mechanism of Action and Signaling Pathway

Enclomiphene's primary mechanism of action involves the competitive antagonism of estrogen receptors (ERs) at the level of the hypothalamus and pituitary gland.[2] By blocking the negative feedback of endogenous estradiol, enclomiphene leads to an increase in the pulsatile release of gonadotropin-releasing hormone (GnRH). This, in turn, stimulates the anterior pituitary to secrete elevated levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] In males, the increased LH stimulates the Leydig cells in the testes to produce more testosterone (B1683101), while FSH supports spermatogenesis.[1]

Zuclomiphene, conversely, exhibits partial agonist activity at the estrogen receptor.[1] Its prolonged estrogenic effects can lead to a suppression of the HPG axis, counteracting the intended therapeutic effect of enclomiphene, particularly with long-term administration of clomiphene citrate.[3]

Quantitative In Vivo Effects in a Murine Model

A chronic dosing study in male mice provides valuable quantitative data on the differential in vivo effects of enclomiphene and zuclomiphene.[4]

Table 1: Effects of Enclomiphene and Zuclomiphene on Serum Hormone Levels in Male Mice [4]

| Treatment Group (mg/kg/day) | Serum Testosterone (ng/mL) | Serum LH (ng/mL) | Serum FSH (ng/mL) |

| Placebo | 1.8 ± 0.5 | 0.2 ± 0.1 | 10.3 ± 1.5 |

| Enclomiphene (4) | 4.2 ± 1.2 | 0.4 ± 0.2 | 12.1 ± 2.1 |

| Enclomiphene (40) | 5.1 ± 1.5 | 0.5 ± 0.2 | 13.5 ± 2.5 |

| Zuclomiphene (4) | 0.4 ± 0.2 | 0.1 ± 0.05 | 5.2 ± 1.1 |

| Zuclomiphene (40) | 0.2 ± 0.1 | 0.05 ± 0.02 | 3.1 ± 0.8* |

| p < 0.05 compared to placebo. Data are presented as mean ± SEM. |

Table 2: Effects of Enclomiphene and Zuclomiphene on Reproductive Tissue Weights in Male Mice [4]

| Treatment Group (mg/kg/day) | Testis Weight (mg) | Epididymis Weight (mg) | Seminal Vesicle Weight (mg) |

| Placebo | 110 ± 5 | 45 ± 3 | 150 ± 10 |

| Enclomiphene (4) | 112 ± 6 | 46 ± 4 | 155 ± 12 |

| Enclomiphene (40) | 115 ± 7 | 48 ± 5 | 160 ± 15 |

| Zuclomiphene (4) | 85 ± 8 | 30 ± 5 | 90 ± 10 |

| Zuclomiphene (40) | 60 ± 10 | 20 ± 4 | 50 ± 8 |

| p < 0.05 compared to placebo. Data are presented as mean ± SEM. |

These data clearly demonstrate the opposing effects of the two isomers. Enclomiphene treatment resulted in a dose-dependent increase in serum testosterone and LH levels with no adverse effects on reproductive tissue weights. In contrast, zuclomiphene administration led to a significant suppression of testosterone, LH, and FSH, along with a reduction in the weights of the testes, epididymis, and seminal vesicles, highlighting its estrogenic and potentially detrimental effects on male reproductive function.[4]

Experimental Protocols

In Vivo Study of Clomiphene Isomers in Male Mice[4]

-

Animals: Adult male mice.

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

-

Treatment Groups:

-

Group 1: Placebo (vehicle control).

-

Group 2: Enclomiphene citrate (4 mg/kg/day).

-

Group 3: Enclomiphene citrate (40 mg/kg/day).

-

Group 4: Zuclomiphene citrate (4 mg/kg/day).

-

Group 5: Zuclomiphene citrate (40 mg/kg/day).

-

-

Administration: Daily oral gavage for a specified chronic duration (e.g., 13 weeks).

-

Sample Collection: At the end of the treatment period, animals are euthanized. Blood is collected via cardiac puncture for serum separation. Reproductive organs (testes, epididymides, seminal vesicles) are excised and weighed.

-

Hormone Analysis: Serum concentrations of testosterone, LH, and FSH are determined using commercially available enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).

-

Statistical Analysis: Data are analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare treatment groups with the placebo control.

Estrogen Receptor Competitive Binding Assay

This protocol is adapted from established methods for determining the relative binding affinities of compounds to the estrogen receptor.[5]

References

- 1. The effect of varying doses of hCG on the in vivo uptake by rat testis and serum testosterone response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Computational Study of Estrogen Receptor-Alpha Antagonist with Three-Dimensional Quantitative Structure-Activity Relationship, Support Vector Regression, and Linear Regression Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The inhibition of the estrogen receptor's positive cooperative [3H]estradiol binding by the antagonist, clomiphene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

Beyond Estrogen Receptors: An In-depth Technical Guide to the Molecular Targets of Clomiphene Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clomiphene hydrochloride, a cornerstone in fertility treatment for decades, is primarily recognized for its role as a selective estrogen receptor modulator (SERM). Its therapeutic effect in inducing ovulation is largely attributed to its antagonist activity on estrogen receptors (ERs) in the hypothalamus, leading to an increase in gonadotropin-releasing hormone (GnRH) secretion and subsequent stimulation of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) release. However, a growing body of evidence suggests that the pharmacological profile of clomiphene extends beyond its interaction with classical estrogen receptors. This technical guide delves into the non-estrogen receptor molecular targets of this compound, providing a comprehensive overview of its off-target interactions, the experimental methodologies used to elucidate these interactions, and the potential downstream signaling consequences. Understanding these alternative targets is crucial for a complete comprehension of clomiphene's mechanism of action, its side-effect profile, and for exploring its potential in new therapeutic applications.

Inhibition of 24-Dehydrocholesterol Reductase (DHCR24)

One of the most well-documented non-estrogen receptor targets of clomiphene is the enzyme 24-dehydrocholesterol reductase (DHCR24). This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, the conversion of desmosterol (B1670304) to cholesterol.

Quantitative Data

| Target | Compound | Metric | Value | Reference |

| 24-Dehydrocholesterol Reductase (DHCR24) | Clomiphene | Inhibition | Not explicitly quantified, but inferred from in vivo desmosterol accumulation. | [1] |

Experimental Protocol: DHCR24 Enzyme Activity Assay

The activity of DHCR24 and the inhibitory effect of compounds like clomiphene can be assessed using an in vitro enzyme inhibition assay.

Principle: This assay measures the conversion of a substrate (e.g., desmosterol) to the product (cholesterol) by the DHCR24 enzyme, typically isolated from a tissue source or expressed in a recombinant system. The inhibition of this conversion in the presence of the test compound is quantified.

Methodology:

-

Enzyme Source: Microsomes from rat liver or a recombinant human DHCR24 enzyme expressed in a suitable host system (e.g., HEK293T cells).

-

Substrate: Desmosterol, which can be radiolabeled (e.g., with tritium) for sensitive detection.

-

Reaction Mixture: The enzyme preparation is incubated with the substrate in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing necessary cofactors like NADPH.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture to determine the dose-dependent inhibition.

-

Incubation: The reaction is carried out at 37°C for a defined period.

-

Extraction and Analysis: The reaction is stopped, and the sterols are extracted using an organic solvent. The substrate and product are then separated and quantified using techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography-mass spectrometry (GC-MS).

-

Data Analysis: The percentage of inhibition at each clomiphene concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Signaling Pathway and Downstream Effects

Inhibition of DHCR24 by clomiphene leads to the accumulation of desmosterol. Desmosterol is not merely an inert precursor; it is a signaling molecule in its own right.

-

Liver X Receptor (LXR) Activation: Desmosterol is an endogenous agonist of Liver X Receptors (LXRs), which are nuclear receptors that play a key role in regulating cholesterol, fatty acid, and glucose homeostasis. Activation of LXRs can lead to:

-

Increased expression of genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1).

-

Modulation of inflammatory responses.

-

-

Sterol Regulatory Element-Binding Protein (SREBP) Pathway: The accumulation of desmosterol can also influence the SREBP pathway, which is a central regulator of cholesterol and fatty acid synthesis.

Interaction with P-glycoprotein (P-gp)

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of xenobiotics from cells. Clomiphene has been suggested to interact with P-gp, which could have implications for drug-drug interactions and cellular drug accumulation.

Quantitative Data

Specific IC50 values for clomiphene's inhibition of P-gp ATPase activity are not consistently reported in publicly available literature. However, the potential for interaction is recognized.

| Target | Compound | Metric | Value | Reference |

| P-glycoprotein (P-gp) | Clomiphene | IC50 (ATPase activity) | Not available | - |

Experimental Protocol: P-glycoprotein ATPase Activity Assay

The interaction of a compound with P-gp can be assessed by measuring its effect on the transporter's ATPase activity.

Principle: P-gp utilizes the energy from ATP hydrolysis to transport substrates. The rate of ATP hydrolysis is often stimulated by the binding of substrates. Therefore, measuring the ATPase activity of P-gp in the presence of a test compound can indicate whether it is a substrate or an inhibitor.

Methodology:

-

P-gp Source: Membrane vesicles prepared from cells overexpressing human P-gp (e.g., Sf9 insect cells or mammalian cell lines).

-

Reaction Buffer: A buffer containing ATP and magnesium ions.

-

Assay Procedure:

-

P-gp-containing membranes are incubated with the test compound (clomiphene) at various concentrations.

-

The reaction is initiated by the addition of ATP.

-

The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured over time. This can be done using a colorimetric method (e.g., malachite green assay) or a luciferase-based ATP detection kit.

-

-

Data Analysis: The rate of ATPase activity is plotted against the concentration of the test compound. An increase in activity suggests the compound is a substrate, while a decrease (or inhibition of a known substrate's stimulation) suggests it is an inhibitor. The IC50 value can be calculated for inhibitory compounds.

Signaling Pathway and Cellular Consequences

Inhibition of P-gp by clomiphene could lead to:

-

Increased Intracellular Concentration of Co-administered Drugs: If a patient is taking other medications that are substrates of P-gp, clomiphene could inhibit their efflux, leading to increased intracellular concentrations and potentially enhanced efficacy or toxicity.

-

Altered Pharmacokinetics: P-gp is expressed in various tissues, including the intestines, liver, kidneys, and the blood-brain barrier. Inhibition of P-gp in these tissues can alter the absorption, distribution, metabolism, and excretion (ADME) of other drugs.

Binding to Sigma Receptors (σ1 and σ2)

Sigma receptors are a unique class of intracellular proteins that are not G protein-coupled receptors or ion channels. They are involved in a variety of cellular functions, including cell survival, proliferation, and neuronal signaling. Some selective estrogen receptor modulators have been shown to bind to sigma receptors.

Quantitative Data

| Target | Compound | Metric | Value | Reference |

| Sigma-1 Receptor (σ1) | Clomiphene | Ki | Not available | - |

| Sigma-2 Receptor (σ2) | Clomiphene | Ki | Not available | - |

Experimental Protocol: Radioligand Binding Assay for Sigma Receptors

The affinity of a compound for sigma receptors is typically determined using a competitive radioligand binding assay.

Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand that specifically binds to the sigma receptor.

Methodology:

-

Receptor Source: Membrane preparations from tissues or cells known to express sigma receptors (e.g., rodent liver or brain, or cell lines engineered to express the receptor).

-

Radioligand: A high-affinity radiolabeled ligand specific for the sigma receptor subtype of interest (e.g., --INVALID-LINK---pentazocine for σ1 receptors or [³H]DTG for σ2 receptors).

-

Assay Buffer: A suitable buffer to maintain the stability of the receptor and ligands.

-

Competitive Binding: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (clomiphene).

-

Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters (representing the bound radioligand) is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the curve. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Signaling Pathway and Potential Downstream Effects

The downstream signaling pathways of sigma receptors are complex and not fully elucidated. However, their activation can influence:

-

Calcium Signaling: Sigma receptors can modulate intracellular calcium levels by interacting with ion channels and other signaling proteins.

-

Cell Proliferation and Apoptosis: Sigma receptors have been implicated in the regulation of cell cycle progression and programmed cell death.

-

Neuronal Function: In the central nervous system, sigma receptors are involved in modulating neurotransmitter release and neuronal excitability.

Interaction with Pregnane X Receptor (PXR)

The Pregnane X Receptor (PXR) is a nuclear receptor that acts as a xenobiotic sensor, regulating the expression of genes involved in drug metabolism and transport, most notably cytochrome P450 3A4 (CYP3A4).

Quantitative Data

| Target | Compound | Metric | Value | Reference |

| Pregnane X Receptor (PXR) | Clomiphene | EC50 (Activation) | Not available | - |

Experimental Protocol: PXR Activation Assay (Reporter Gene Assay)

The ability of a compound to activate PXR is commonly assessed using a cell-based reporter gene assay.

Principle: This assay utilizes a host cell line that is engineered to express the PXR and a reporter gene (e.g., luciferase) under the control of a PXR-responsive promoter. Activation of PXR by a ligand leads to the expression of the reporter gene, which can be easily quantified.

Methodology:

-

Cell Line: A suitable cell line (e.g., HepG2 or Huh7) is transiently or stably transfected with two plasmids:

-

An expression vector for human PXR.

-

A reporter plasmid containing a PXR-responsive element (PXRE) driving the expression of a reporter gene like luciferase.

-

-

Treatment: The transfected cells are treated with various concentrations of the test compound (clomiphene). A known PXR agonist (e.g., rifampicin) is used as a positive control.

-

Incubation: Cells are incubated for a sufficient period to allow for PXR activation and reporter gene expression.

-

Reporter Gene Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

Data Analysis: The reporter gene activity is plotted against the concentration of the test compound to generate a dose-response curve, from which the EC50 value can be determined.

Signaling Pathway and Consequences of PXR Activation

Activation of PXR by clomiphene could lead to:

-

Induction of Drug-Metabolizing Enzymes: PXR activation upregulates the expression of CYP3A4 and other enzymes involved in drug metabolism. This can lead to:

-

Increased Metabolism of Clomiphene Itself: This could potentially alter its therapeutic efficacy.

-

Drug-Drug Interactions: Increased metabolism of co-administered drugs that are substrates for these enzymes, potentially reducing their therapeutic effect.

-

-

Regulation of Transporter Proteins: PXR also regulates the expression of drug transporters like P-glycoprotein.

References

The Impact of Clomiphene Hydrochloride on GnRH Pulse Frequency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clomiphene hydrochloride, a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment of anovulatory infertility. Its therapeutic effect is primarily mediated through its influence on the hypothalamic-pituitary-gonadal (HPG) axis, leading to an alteration of gonadotropin-releasing hormone (GnRH) pulse frequency. This technical guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and quantitative effects of clomiphene on GnRH pulsatility. Detailed experimental protocols for assessing these effects are also presented, offering a comprehensive resource for researchers and drug development professionals in the field of reproductive endocrinology.

Introduction

The pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus is the central driver of the reproductive axis. The frequency and amplitude of these pulses dictate the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary, which in turn regulate gonadal function.[1][2] Estrogen exerts a critical negative feedback on the hypothalamus, modulating GnRH pulse frequency.[3][4] this compound (commonly administered as clomiphene citrate) functions as an estrogen receptor antagonist at the level of the hypothalamus.[5][6] By blocking the perception of circulating estrogen, clomiphene effectively disrupts this negative feedback loop, leading to an increase in GnRH pulse frequency and subsequent gonadotropin release, ultimately inducing ovulation.[5][7][8][9]

Mechanism of Action: Signaling Pathway

This compound's primary mechanism of action involves competitive inhibition of estrogen receptors in the hypothalamus.[5][10] This blockade prevents endogenous estradiol (B170435) from exerting its negative feedback on the GnRH pulse generator.[5][7] Consequently, the hypothalamus perceives a hypoestrogenic state, leading to an increased frequency of GnRH release.[5][11] This, in turn, stimulates the anterior pituitary to increase the secretion of FSH and LH, which promotes ovarian follicular development and ovulation.[5][8]

Figure 1: Signaling pathway of Clomiphene HCl on the HPG axis.

Quantitative Effects on GnRH/LH Pulse Frequency

Direct measurement of GnRH in the portal blood is technically challenging and ethically constrained in humans.[1] Therefore, LH pulsatility in the peripheral circulation is widely used as a reliable surrogate for hypothalamic GnRH secretion.[1][12][13] Several studies have quantified the effect of clomiphene citrate (B86180) on LH pulse frequency.

| Study Population | Clomiphene Citrate Dosage | Key Findings on LH Pulse Frequency | Reference |

| Normally Cycling Women (Early Follicular Phase) | 150 mg/day for 3 days | Increased from 3.3 ± 0.7 to 6.8 ± 0.8 pulses/8 hours (P < 0.01). | [11] |

| Women with Polycystic Ovary Syndrome (PCOS) | 150 mg/day for 5 days | No significant change in LH pulse frequency, but a significant increase in LH pulse amplitude. | [14] |

| Normally Menstruating Tubal Infertility Patients | 50 mg/day on cycle days 5-9 | No significant change in the number of LH peaks compared to controls. Increased pulse amplitude was observed. | [15] |

Note: The discrepancy in findings between normally cycling women and those with PCOS highlights the importance of the underlying endocrine milieu. Women with PCOS often present with an intrinsically high GnRH/LH pulse frequency, and clomiphene appears to primarily augment the amplitude of these pulses.[7][14]

Detailed Experimental Protocols

The following outlines a typical experimental protocol for assessing the effect of this compound on LH pulsatility, a proxy for GnRH pulse frequency.

Subject Recruitment and Baseline Assessment

-

Inclusion Criteria: Define the subject population (e.g., healthy ovulatory women, women with PCOS).

-

Exclusion Criteria: Exclude subjects with confounding endocrine disorders or those on medications known to affect the HPG axis.

-

Baseline Hormonal Profile: Collect blood samples during the early follicular phase of the menstrual cycle to determine baseline levels of LH, FSH, estradiol, and progesterone (B1679170).

Clomiphene Administration

-

Dosage and Duration: A common regimen is 50-150 mg of clomiphene citrate administered orally for 5 consecutive days, typically starting on day 3-5 of the menstrual cycle.[8][11][15]

-

Control Group: A placebo-controlled design is optimal to account for cyclical variations in hormone levels.[11]

Pulsatility Study: Frequent Blood Sampling

-

Timing: The pulsatility study is typically performed after the course of clomiphene administration (e.g., on cycle day 7 or 9).[11][15]

-

Frequency and Duration: Blood samples are collected at frequent intervals, commonly every 10 minutes for a duration of 6 to 8 hours, to accurately capture the pulsatile nature of LH release.[11][15]

-

Sample Processing: Blood samples are centrifuged, and serum is separated and stored at -20°C or lower until assay.

Hormonal Assays

-

LH Measurement: Serum LH concentrations are measured using a sensitive and specific immunoassay, such as a radioimmunoassay (RIA) or a chemiluminescent immunoassay.

-

Other Hormones: FSH, estradiol, and progesterone levels are also measured to provide a comprehensive endocrine profile.

Data Analysis

-

Pulse Analysis: LH pulse detection is performed using a validated computer algorithm (e.g., Munro).[15] This algorithm identifies statistically significant increases in LH concentration that constitute a pulse.

-

Parameters Calculated: The primary endpoints are LH pulse frequency (number of pulses per unit time) and LH pulse amplitude (the magnitude of the LH increase from nadir to peak).

-

Statistical Comparison: Statistical tests (e.g., t-test, ANOVA) are used to compare LH pulse parameters between the clomiphene and placebo groups, or before and after treatment.

Figure 2: Experimental workflow for assessing clomiphene's effect.

Conclusion

This compound effectively increases GnRH pulse frequency in normally cycling women by acting as an estrogen receptor antagonist at the hypothalamus, thereby disrupting the negative feedback loop. In patient populations with intrinsically high GnRH pulse frequency, such as in PCOS, its primary effect may be on pulse amplitude. The use of LH pulsatility as a surrogate for GnRH secretion, coupled with rigorous experimental design and data analysis, is crucial for elucidating the precise neuroendocrine effects of clomiphene and other SERMs. This technical guide provides a foundational understanding and practical framework for researchers and clinicians working to advance the field of reproductive medicine.

References

- 1. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. GnRH Pulsatility, the Pituitary Response and Reproductive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Estrogen Receptor-β in the Gonadotropin-Releasing Hormone Neuron - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estrogenic Regulation of the GnRH Neuron - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Clomiphene Citrate? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Induction of Ovulation with Clomiphene Citrate | GLOWM [glowm.com]

- 8. pacificfertilitycenter.com [pacificfertilitycenter.com]

- 9. Clomiphene for Ovulation Induction | Clinical Keywords | Yale Medicine [yalemedicine.org]

- 10. droracle.ai [droracle.ai]

- 11. Evidence for a hypothalamic site of action of clomiphene citrate in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. mdpi.com [mdpi.com]

- 14. Hypothalamic-pituitary-ovarian response to clomiphene citrate in women with polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Gonadotropin pulsatility in a stimulated cycle: clomiphene citrate increases pulse amplitudes of both luteinizing hormone and follicle-stimulating hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Estrogenic and Anti-Estrogenic Properties of Clomiphene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clomiphene citrate (B86180), a non-steroidal triphenylethylene (B188826) derivative, is a selective estrogen receptor modulator (SERM) with a well-established dualistic nature, exhibiting both estrogenic (agonist) and anti-estrogenic (antagonist) properties. This duality is highly dependent on the specific estrogen receptor (ER) subtype, the cellular context, and the ambient concentration of endogenous estrogens. This technical guide provides an in-depth analysis of the in vitro characteristics of clomiphene, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Data Presentation: Quantitative Analysis of Clomiphene's In Vitro Activity

The following tables summarize the key quantitative parameters of clomiphene's interaction with estrogen receptors and its effects on cell proliferation and gene expression.

Table 1: Estrogen Receptor Binding Affinity of Clomiphene

| Compound | Receptor | Binding Affinity (Ki) | Relative Binding Affinity (RBA) (%) |

| Enclomiphene | ERα | Data Not Available | 2%[1] |

| Zuclomiphene | ERα | Data Not Available | Data Not Available |

Table 2: Effect of Clomiphene on Estrogen-Dependent Cell Proliferation

| Cell Line | Effect | Parameter | Concentration/Value |

| MCF-7 (Human Breast Cancer) | Estrogenic (Agonist) | EC50 | Data Not Available |

| MCF-7 (Human Breast Cancer) | Anti-estrogenic (Antagonist) | IC50 | 16 µM[2] |

| Ishikawa (Human Endometrial Cancer) | Estrogenic (Agonist) | Prostaglandin F2α & E2 Production | ~2-fold increase at 10⁻⁶M[3] |

Note: While the antiproliferative IC50 is provided, specific EC50 values for the proliferative (estrogenic) effect of clomiphene were not found in the reviewed literature.

Table 3: Effect of Clomiphene on Estrogen-Responsive Gene Expression

| Cell Line | Gene | Effect | Concentration | Fold Change |

| 293T (transfected with ERα) | ERE-luciferase reporter | Agonist | 10⁻¹⁰ M and 10⁻¹² M | Elicited estrogenic activity[4] |

| 293T (transfected with ERβ) | ERE-luciferase reporter | No Agonist Activity | 10⁻⁶ M to 10⁻¹² M | No estrogenic activity detected[4] |

| Human Endometrium | Progesterone (B1679170) Receptor (PGR) | No significant change | 50 mg and 150 mg (in vivo study with in vitro analysis) | Not significantly different from control[5] |

Note: Quantitative fold-change data from in vitro studies on endogenous genes like pS2 (TFF1) were not explicitly found in the search results.

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize the estrogenic and anti-estrogenic properties of clomiphene are outlined below.

Competitive Estrogen Receptor Binding Assay

This assay determines the binding affinity of a test compound to estrogen receptors by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-estradiol.

Materials:

-

Rat uterine cytosol (as a source of ERα and ERβ)

-

[³H]-estradiol (radioligand)

-

Test compound (clomiphene)

-

Assay buffer (e.g., Tris-HCl with EDTA and dithiothreitol)

-

Hydroxylapatite slurry

-

Scintillation cocktail and counter

Protocol:

-

Prepare serial dilutions of the test compound (clomiphene).

-

In assay tubes, combine a fixed amount of rat uterine cytosol, a fixed concentration of [³H]-estradiol, and varying concentrations of the test compound.

-

Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

-

Incubate the mixture to allow binding to reach equilibrium.

-

Add hydroxylapatite slurry to separate receptor-bound from free radioligand.

-

Wash the hydroxylapatite pellets to remove unbound [³H]-estradiol.

-

Add scintillation cocktail to the pellets and measure radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of specific [³H]-estradiol binding).

-

The Ki (inhibitory constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

E-SCREEN (Estrogen-Stimulated Cell Proliferation) Assay

This assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of estrogen-responsive cells, such as the MCF-7 human breast cancer cell line.

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous estrogens)

-

Test compound (clomiphene)

-

Estradiol (B170435) (positive control)

-

Cell proliferation detection reagent (e.g., MTT, SRB)

-

Plate reader

Protocol:

-

Seed MCF-7 cells in 96-well plates and allow them to attach.

-

Replace the seeding medium with hormone-free medium.

-

For Estrogenic Activity: Add serial dilutions of clomiphene to the wells. Include a vehicle control and an estradiol positive control.

-

For Anti-estrogenic Activity: Add serial dilutions of clomiphene in the presence of a fixed, proliferation-stimulating concentration of estradiol.

-

Incubate the plates for a defined period (e.g., 6 days).

-

Add a cell proliferation detection reagent (e.g., MTT) and incubate according to the manufacturer's instructions.

-

Measure the absorbance using a plate reader.

-

Calculate the percentage of cell proliferation relative to the control and determine the EC50 (for agonistic activity) or IC50 (for antagonistic activity).

Estrogen Response Element (ERE)-Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate or inhibit ER-mediated gene transcription.

Materials:

-

Host cell line (e.g., HEK293T, HeLa)

-

Expression plasmids for human ERα or ERβ

-

Reporter plasmid containing an ERE upstream of a luciferase gene

-

Transfection reagent

-

Test compound (clomiphene)

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Co-transfect the host cells with the ER expression plasmid and the ERE-luciferase reporter plasmid. A co-transfection with a control reporter plasmid (e.g., Renilla luciferase) is often used for normalization.

-

Plate the transfected cells in 96-well plates.

-

Treat the cells with serial dilutions of clomiphene, alone (for agonistic activity) or in the presence of estradiol (for antagonistic activity).

-

Incubate for 24-48 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Normalize the ERE-luciferase activity to the control reporter activity.

-

Calculate the fold induction or inhibition of luciferase activity relative to the vehicle control.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways and experimental procedures described in this guide.

References

- 1. GraphViz Examples and Tutorial [graphs.grevian.org]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. In vitro effects of clomiphene citrate on human endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Peri-implantation phase endometrial estrogen and progesterone receptors: effect of ovulation induction with clomiphene citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Structure-Activity Relationship of Clomiphene Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clomiphene hydrochloride, a cornerstone in the treatment of anovulatory infertility, is a selective estrogen receptor modulator (SERM) with a complex pharmacological profile.[1] Its clinical effects are not attributable to a single molecular entity but rather to a mixture of two geometric isomers: enclomiphene (B195052) (trans-isomer) and zuclomiphene (B94539) (cis-isomer).[2] These isomers exhibit distinct estrogenic and anti-estrogenic activities, which are pivotal to the drug's therapeutic action and side-effect profile.[2] Understanding the structure-activity relationship (SAR) of clomiphene and its analogs is crucial for the development of more targeted and effective therapies for infertility and other estrogen-dependent conditions. This guide provides an in-depth analysis of the SAR of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Concepts: Isomer-Specific Activity

Clomiphene citrate (B86180) is a non-steroidal triphenylethylene (B188826) derivative.[3] The differential pharmacology of its isomers is a central theme in its SAR.

-

Enclomiphene (trans-isomer): Primarily acts as an estrogen receptor antagonist.[2] It is the more potent isomer in terms of inducing ovulation by blocking the negative feedback of estrogen at the hypothalamus.[2] This blockade leads to an increase in the pulsatile release of gonadotropin-releasing hormone (GnRH), which in turn stimulates the pituitary gland to secrete follicle-stimulating hormone (FSH) and luteinizing hormone (LH), driving follicular development and ovulation.[2]

-

Zuclomiphene (cis-isomer): Exhibits weaker estrogen receptor antagonist activity and also possesses partial agonist (estrogenic) properties.[2] It has a significantly longer half-life than enclomiphene and tends to accumulate in the body.[2] The estrogenic effects of zuclomiphene may contribute to some of the side effects associated with clomiphene therapy.[2]

Data Presentation: Quantitative Structure-Activity Relationships

The following tables summarize the quantitative data on the binding affinities and in vitro activities of clomiphene isomers and their analogs.

Table 1: Relative Binding Affinities (RBA) for Estrogen Receptor (ER) and Antiestrogen (B12405530) Binding Site (AEBS)

| Compound | Modification | RBA for ER (%) (Estradiol = 100%) | RBA for AEBS (%) (Tamoxifen = 100%) | Reference |

| Enclomiphene | - | 2 | 140 | [4] |

| Zuclomiphene | Cis-isomer | - | - | [4] |

| Compound 9599 | Deethylation of the side chain | Reduced by 65-70% | Reduced by 65-70% | [4] |

| Compound 6866 | Diethylaminoproproxy side chain | 6 | 45 | [4] |

| Compound 10222 | Ether linkage converted to an amine | 5 | 15 | [4] |

Table 2: In Vitro Antitumor Activity in MCF-7 Cells

| Compound | Relative Antitumor Activity (Low Dose: 0.25-1.0 µM) | Relative Antitumor Activity (High Dose: >2.5 µM) | Reference |

| Enclomiphene | > 9599 > zuclomiphene | < zuclomiphene | [4] |

| Zuclomiphene | < 6866, 10222, enclomiphene, 9599 | Most active | [4] |

| Compound 6866 | Most active | < enclomiphene | [4] |

| Compound 9599 | < enclomiphene | < 10222 | [4] |

| Compound 10222 | > enclomiphene | < 6866 | [4] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the SAR of clomiphene and its analogs.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand.

-

Materials:

-

Rat uterine cytosol (source of estrogen receptors)

-

[³H]-Estradiol (radiolabeled ligand)

-

Test compounds (clomiphene isomers and analogs)

-

Assay buffer (e.g., Tris-HCl with EDTA and dithiothreitol)

-

Hydroxyapatite (B223615) slurry (for separating bound from free ligand)

-

Scintillation fluid and counter

-

-

Procedure:

-

Prepare serial dilutions of the test compounds and a standard competitor (unlabeled estradiol).

-

In assay tubes, combine a fixed amount of rat uterine cytosol, a constant concentration of [³H]-estradiol, and varying concentrations of the test compound or standard.

-

Incubate the mixture to allow for competitive binding to reach equilibrium (e.g., 18-24 hours at 4°C).

-

Add hydroxyapatite slurry to each tube to adsorb the receptor-ligand complexes.

-

Wash the hydroxyapatite pellet to remove unbound [³H]-estradiol.

-

Add scintillation fluid to the pellet and measure the radioactivity using a scintillation counter.

-

Plot the percentage of bound [³H]-estradiol against the logarithm of the competitor concentration to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol).

-

Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of Estradiol / IC50 of Test Compound) x 100.

-

MCF-7 Cell Proliferation Assay (E-Screen)

This assay measures the estrogenic or anti-estrogenic effect of a compound on the proliferation of estrogen-sensitive MCF-7 human breast cancer cells.

-

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Charcoal-dextran treated FBS (to remove endogenous steroids)

-

Test compounds

-

Cell proliferation detection reagent (e.g., MTS or WST-1)

-

96-well cell culture plates

-

-

Procedure:

-

Culture MCF-7 cells in standard medium.

-

For the assay, switch the cells to a medium containing charcoal-dextran treated FBS for a period to deprive them of estrogens.

-

Seed the cells into 96-well plates at a predetermined density.

-

After cell attachment, treat the cells with various concentrations of the test compounds. To test for anti-estrogenic activity, co-treat with a fixed concentration of estradiol.

-

Incubate the plates for a set period (e.g., 6 days).

-

Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cell proliferation as a percentage of the control (vehicle-treated cells) and plot dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

-

Estrogen Receptor Reporter Gene Assay

This assay quantifies the ability of a compound to activate or inhibit estrogen receptor-mediated gene transcription.

-

Materials:

-

A suitable host cell line (e.g., T47D or HEK293)

-

An expression vector for the estrogen receptor (ERα or ERβ)

-

A reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase or β-galactosidase)

-

Transfection reagent

-

Test compounds

-

Lysis buffer and substrate for the reporter enzyme

-

-

Procedure:

-

Co-transfect the host cells with the ER expression vector and the ERE-reporter plasmid.

-

Plate the transfected cells in multi-well plates.

-

Treat the cells with different concentrations of the test compounds. For antagonist assays, co-treat with a fixed concentration of an ER agonist (e.g., estradiol).

-

Incubate the cells to allow for receptor activation and reporter gene expression.

-

Lyse the cells and add the appropriate substrate for the reporter enzyme.

-

Measure the reporter gene activity (e.g., luminescence for luciferase, absorbance for β-galactosidase).

-

Normalize the reporter activity to a control (e.g., total protein concentration or a co-transfected control reporter).

-

Generate dose-response curves to determine the potency and efficacy of the compounds.

-

Mandatory Visualizations

Signaling Pathway of Clomiphene Isomers

Caption: Clomiphene isomers' differential effects on the HPO axis.

Experimental Workflow for SAR Studies

Caption: A typical workflow for clomiphene SAR studies.

Conclusion

The structure-activity relationship of this compound is intrinsically linked to the distinct properties of its trans- and cis-isomers, enclomiphene and zuclomiphene. Enclomiphene's potent anti-estrogenic activity is the primary driver of ovulation induction, while zuclomiphene's weaker, partial agonist profile and longer half-life contribute to the overall pharmacological effect and potential side effects. SAR studies on clomiphene analogs have revealed that modifications to the diethylaminoethoxy side chain can significantly alter the binding affinity for both the estrogen receptor and the antiestrogen binding site, thereby modulating the biological activity. A thorough understanding of these relationships, facilitated by robust in vitro and in vivo assays, is paramount for the rational design of novel selective estrogen receptor modulators with improved therapeutic indices for a range of reproductive and endocrine disorders.

References

- 1. Clomiphene | C26H28ClNO | CID 2800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. maximustribe.com [maximustribe.com]

- 3. Triphenylethylene | C20H16 | CID 6025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Antitumor activity of clomiphene analogs in vitro: relationship to affinity for the estrogen receptor and another high affinity antiestrogen-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Clomiphene: A Technical Guide

Clomiphene, a pivotal molecule in reproductive medicine, stands as a testament to the serendipitous nature of pharmaceutical discovery and the ingenuity of synthetic chemistry. Initially explored for other indications, its profound effects on ovulation induction have established it as an essential tool in treating anovulatory infertility. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of clomiphene, tailored for researchers, scientists, and drug development professionals.

Discovery and Development

The journey of clomiphene began in 1956 when a team of chemists at the William S. Merrell Chemical Company, led by Frank Palopoli, first synthesized the compound.[1][2][3] The initial research explored various potential applications for this new molecule, including, ironically, as a contraceptive.[2] However, subsequent investigations into its biological activity revealed its ability to induce ovulation.[2]

This discovery led to a shift in research focus, culminating in the first published clinical results in the Journal of the American Medical Association in 1961.[2] This landmark study reported that clomiphene successfully restored ovulation in 28 out of 36 women with ovulatory dysfunction.[2] Following extensive clinical trials, the U.S. Food and Drug Administration (FDA) approved clomiphene citrate (B86180) for clinical use in 1967, ushering in the modern era of assisted reproduction.[2][3]

Clomiphene is a non-steroidal triphenylethylene (B188826) derivative, structurally related to other selective estrogen receptor modulators (SERMs) like tamoxifen.[1][4][5] It is synthesized and administered as a mixture of two geometric isomers: enclomiphene (B195052) (E-isomer or trans-isomer) and zuclomiphene (B94539) (Z-isomer or cis-isomer).[1] These isomers possess distinct pharmacological properties, contributing to the drug's mixed estrogenic and anti-estrogenic effects.[1][6]

Mechanism of Action: A Signaling Cascade

Clomiphene functions as a selective estrogen receptor modulator (SERM), exerting its primary effect on the hypothalamic-pituitary-ovarian (HPO) axis.[7][8][9] It acts as an estrogen antagonist in the hypothalamus, initiating a cascade of endocrine events that lead to ovulation.[7][9][10]

The mechanism can be summarized as follows:

-

Estrogen Receptor Blockade: Clomiphene competitively binds to estrogen receptors in the hypothalamus, blocking the native circulating estradiol (B170435) from binding.[7][9]

-

Inhibition of Negative Feedback: This blockade prevents the normal negative feedback mechanism of estrogen on the hypothalamus. The hypothalamus, therefore, perceives a state of low estrogen.[7][9]

-

Increased GnRH Release: In response to this perceived hypoestrogenic state, the hypothalamus increases its pulsatile release of Gonadotropin-Releasing Hormone (GnRH).[7][9]

-

Pituitary Stimulation: GnRH travels to the anterior pituitary gland, stimulating it to increase the secretion of gonadotropins: Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH).[7][11][12]

-

Ovarian Folliculogenesis: The elevated levels of FSH stimulate the growth and development of ovarian follicles.[10][11] This follicular growth leads to an increase in the circulating level of estradiol.[10]

-

LH Surge and Ovulation: The sustained rise in estradiol from the developing follicle eventually triggers a surge in LH from the pituitary, which induces the final maturation and rupture of the dominant follicle, resulting in ovulation.[10]

References

- 1. Clomifene - Wikipedia [en.wikipedia.org]

- 2. 50 years ago, Clomid gave birth to the era of assisted reproduction | Brown University [brown.edu]

- 3. youtube.com [youtube.com]

- 4. US9914696B2 - Clomiphene synthesis using a single solvent - Google Patents [patents.google.com]

- 5. patents.justia.com [patents.justia.com]

- 6. biosynth.com [biosynth.com]

- 7. Clomiphene Citrate: Mechanism of Action Explained - Oana - Posts [oanahealth.com]

- 8. Articles [globalrx.com]

- 9. What is the mechanism of Clomiphene Citrate? [synapse.patsnap.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. pacificfertilitycenter.com [pacificfertilitycenter.com]

- 12. Studies on the mode of action of clomiphene citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Deep Dive into the Off-Target Landscape of Clomiphene

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a preliminary investigation into the off-target effects of clomiphene, a widely prescribed selective estrogen receptor modulator (SERM). While its primary mechanism of action via estrogen receptor antagonism in the hypothalamus is well-established for ovulation induction, a growing body of evidence indicates that clomiphene interacts with a range of other cellular targets.[1] Understanding these off-target effects is crucial for a comprehensive safety and efficacy profile, and for identifying potential new therapeutic applications.

This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways and workflows to facilitate further research in this area.

Off-Target Binding Affinities and Functional Effects

Clomiphene's interaction with various non-estrogenic receptors and channels contributes to its broader pharmacological profile. The following tables summarize the available quantitative data on these off-target interactions.

| Target | Ligand/Modulator | Species | Assay Type | IC50 (µM) | Fractional Blockade (%) | Voltage (mV) | Reference |

| Volume-Regulated Cl⁻ Channel (ICl,vol) | Clomiphene | Rat, Guinea Pig | Whole-Cell Patch Clamp | ~9.4 | - | - | [2] |

| L-type Ca²⁺ Channel (ICa,L) | Clomiphene (10 µM) | Rat, Guinea Pig | Whole-Cell Patch Clamp | - | ~82 | - | [2] |

| Inwardly Rectifying K⁺ Current | Clomiphene (10 µM) | Rat, Guinea Pig | Whole-Cell Patch Clamp | - | ~26 | -90 | [2] |

| Delayed Rectifying K⁺ Channels | Clomiphene (10 µM) | Rat | Whole-Cell Patch Clamp | - | ~25 | +70 | [2] |

Table 1: Clomiphene's Off-Target Effects on Ion Channels

Inhibition of Cholesterol Biosynthesis

Clomiphene has been shown to interfere with the final step of cholesterol biosynthesis.[3] This off-target effect is attributed to the inhibition of 24-dehydrocholesterol reductase (DHCR24), the enzyme responsible for converting desmosterol (B1670304) to cholesterol.[3] Prolonged therapy with clomiphene may lead to an elevation of serum desmosterol levels.[3]

| Enzyme | Inhibitor | Effect | Biomarker | Reference |

| 24-dehydrocholesterol reductase (DHCR24) | Clomiphene | Inhibition of the conversion of desmosterol to cholesterol | Elevated Desmosterol | [3] |

Table 2: Clomiphene's Effect on Cholesterol Biosynthesis

Potential Interaction with Lipid Rafts and Membrane Fluidity

Emerging evidence suggests that clomiphene may exert some of its effects by modulating the biophysical properties of cell membranes, including membrane fluidity and the integrity of lipid rafts. One study indicated that clomiphene can enhance membrane fluidity in protoplasts.[4] Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that play a crucial role in cellular signaling. Given clomiphene's impact on cholesterol biosynthesis, it is plausible that it could indirectly affect the composition and function of these rafts. However, direct evidence of clomiphene binding to or disrupting lipid rafts is currently lacking and warrants further investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of clomiphene's off-target effects.

Radioligand Binding Assay for Off-Target Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of clomiphene for a non-estrogenic receptor of interest (e.g., sigma or dopamine (B1211576) receptors) through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell membranes or tissue homogenates expressing the receptor of interest.

-

Radiolabeled ligand specific for the receptor (e.g., [³H]-pentazocine for sigma-1 receptors).

-

Unlabeled clomiphene citrate (B86180).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well plates.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation.[5] Determine the protein concentration of the membrane preparation.[5]

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Membrane preparation, radiolabeled ligand at a concentration near its Kd, and assay buffer.

-

Non-specific Binding: Membrane preparation, radiolabeled ligand, and a high concentration of a known unlabeled ligand for the receptor to saturate all specific binding sites.

-

Competitive Binding: Membrane preparation, radiolabeled ligand, and varying concentrations of clomiphene citrate.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[5]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of clomiphene.

-

Determine the IC50 value (the concentration of clomiphene that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Radioligand Binding Assay Workflow.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the effect of clomiphene on the activity of specific ion channels in isolated cells.

Materials:

-

Isolated cells expressing the ion channel of interest (e.g., ventricular myocytes).

-

External solution (e.g., Tyrode's solution).

-

Internal solution (pipette solution) appropriate for the ion channel being studied.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Clomiphene citrate stock solution.

Procedure:

-

Cell Preparation: Isolate single cells from the tissue of interest using enzymatic digestion and mechanical dispersion.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

Place the isolated cells in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.

-

Using a micromanipulator, bring the patch pipette into contact with the cell membrane and form a high-resistance seal (GΩ seal).

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane at a specific holding potential.

-

Apply voltage protocols (e.g., voltage steps or ramps) to elicit ion channel currents.

-

-

Drug Application: After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of clomiphene.

-

Data Acquisition and Analysis:

-

Record the ion channel currents before, during, and after the application of clomiphene.

-

Measure the peak current amplitude, current-voltage relationship, and channel kinetics.

-

Calculate the percentage of current inhibition by clomiphene.

-

For concentration-response analysis, apply a range of clomiphene concentrations and fit the data to a Hill equation to determine the IC50 value.[2]

-

Whole-Cell Patch-Clamp Workflow.

Cholesterol Biosynthesis Assay

This protocol measures the effect of clomiphene on the rate of cholesterol synthesis by quantifying the incorporation of a radiolabeled precursor.

Materials:

-

Cultured cells (e.g., hepatocytes).

-

Cell culture medium.

-

Radiolabeled precursor (e.g., [¹⁴C]-acetate or [³H]-mevalonate).

-

Clomiphene citrate.

-

Lipid extraction solvents (e.g., hexane/isopropanol).

-

Thin-layer chromatography (TLC) plates and developing solvents.

-

Scintillation counter.

Procedure:

-

Cell Culture and Treatment: Culture cells to near confluence. Pre-incubate the cells with varying concentrations of clomiphene for a specified period.

-

Radiolabeling: Add the radiolabeled precursor to the culture medium and incubate for a time that allows for measurable incorporation into cholesterol (e.g., 2-4 hours).

-

Lipid Extraction: Wash the cells with PBS and then extract the total lipids using a suitable solvent system.

-

Lipid Separation: Separate the different lipid classes (including cholesterol and its precursors) from the total lipid extract using TLC.

-

Quantification:

-

Scrape the silica (B1680970) from the TLC plate corresponding to the cholesterol band.

-

Quantify the amount of radioactivity in the scraped silica using a scintillation counter.

-

-

Data Analysis:

-

Normalize the radioactivity incorporated into cholesterol to the total protein content of the cell lysate.

-

Compare the rate of cholesterol synthesis in clomiphene-treated cells to that in control cells to determine the inhibitory effect.

-

Cholesterol Biosynthesis Assay Workflow.

Signaling Pathways

The following diagram illustrates the established primary signaling pathway of clomiphene and its potential off-target interactions.

Clomiphene Signaling: On-Target and Potential Off-Target Pathways.

Conclusion and Future Directions

This technical guide provides a foundational overview of the known and potential off-target effects of clomiphene. The available data clearly indicate that clomiphene's pharmacological actions extend beyond its primary effect on estrogen receptors. Its interactions with various ion channels and its inhibition of cholesterol biosynthesis are notable off-target activities that may contribute to both its therapeutic and adverse effect profiles.

Future research should focus on:

-

Quantitative Binding Studies: Determining the binding affinities (Ki) of clomiphene and its isomers for sigma and dopamine receptor subtypes is essential for understanding the clinical relevance of these interactions.

-

Direct Investigation of Lipid Raft Interactions: Employing techniques such as fluorescence microscopy with lipid raft-staining dyes or atomic force microscopy could provide direct evidence of clomiphene's impact on the structure and function of these membrane microdomains.

-

Functional Assays for Off-Target Effects: Elucidating the downstream functional consequences of clomiphene's interaction with its off-target sites will be crucial for linking these molecular events to physiological and pathological outcomes.

-

In Vivo Studies: Animal models can be utilized to investigate the in vivo relevance of the observed off-target effects and their contribution to the overall pharmacological profile of clomiphene.

A more complete understanding of clomiphene's off-target landscape will not only enhance its safe and effective use in its current indications but may also pave the way for novel therapeutic applications.

References

- 1. Interaction of drugs with lipid raft membrane domains as a possible target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. droracle.ai [droracle.ai]

- 4. Effect of clomiphene on fatty acids, sterols and membrane fluidity in clavine producing Claviceps purpurea strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

An In-Depth Technical Guide to the Interaction of Clomiphene Hydrochloride with Estrogen Receptors α and β

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clomiphene hydrochloride, a selective estrogen receptor modulator (SERM), is a well-established pharmaceutical agent with a complex and nuanced interaction with the two principal estrogen receptors, ERα and ERβ. This technical guide provides a comprehensive overview of the molecular interactions, downstream signaling pathways, and experimental methodologies relevant to the study of clomiphene and its isomers, enclomiphene (B195052) and zuclomiphene (B94539), with ERα and ERβ. A thorough understanding of these interactions is critical for ongoing research and the development of next-generation SERMs with improved tissue-specific activities.

Introduction

This compound is a non-steroidal triphenylethylene (B188826) derivative that exhibits both estrogenic and anti-estrogenic properties in a tissue-dependent manner. It is clinically utilized for the induction of ovulation in anovulatory women.[1] Clomiphene is a racemic mixture of two geometric isomers: enclomiphene ((E)-clomiphene) and zuclomiphene ((Z)-clomiphene).[1] Enclomiphene is predominantly an estrogen antagonist, while zuclomiphene displays more estrogenic activity.[1] The differential pharmacological profiles of these isomers are a direct consequence of their distinct interactions with ERα and ERβ, which are expressed in varying ratios across different tissues.

Interaction with Estrogen Receptors α and β

The pharmacological activity of clomiphene and its isomers is mediated through their binding to the ligand-binding domain (LBD) of ERα and ERβ. This interaction can either mimic the effects of endogenous estrogens (agonism) or block them (antagonism).

Binding Affinity

The binding affinity of clomiphene, enclomiphene, and zuclomiphene for ERα and ERβ is a key determinant of their potency and activity. While comprehensive and directly comparable Ki or IC50 values for all three compounds at both receptors are not consistently reported across the literature, relative binding affinity (RBA) studies provide valuable insights.

| Compound | Estrogen Receptor | Binding Affinity (IC50) | Relative Binding Affinity (RBA) (%) |

| Clomiphene Citrate (B86180) | ER (unspecified) | 125 nM | 0.719 |

| Enclomiphene | ER (unspecified) | - | 2 |

| Zuclomiphene | ER (unspecified) | - | (Potent growth inhibitor) |

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. The RBA is relative to estradiol (B170435) (100%).[2][3]

Receptor Activation and Inhibition